molecular formula C25H26N2O6S B2836261 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 370844-06-7

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Numéro de catalogue: B2836261
Numéro CAS: 370844-06-7
Poids moléculaire: 482.55
Clé InChI: RJWSXBZXVKQUTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative characterized by a dihydro-1H-pyrazole core substituted at positions 3 and 5 with 3,4-dimethoxyphenyl groups and at position 1 with a phenylsulfonyl moiety. The compound’s molecular formula is C₂₆H₂₈N₂O₆S, with a molecular weight of 496.58 g/mol . This compound has been synthesized and characterized as part of broader studies on pyrazole derivatives, which are of interest due to their pharmacological and material science applications.

Propriétés

IUPAC Name

2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSXBZXVKQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H26_{26}N2_{2}O6_{6}S
  • Molecular Weight : 478.55 g/mol
  • IUPAC Name : 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

The structure features two methoxy-substituted phenyl groups and a phenylsulfonyl moiety attached to the pyrazole core. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole showed promising activity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50_{50} values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • In vitro studies indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored:

  • Compounds derived from the pyrazole framework have shown activity against bacteria such as E. coli and S. aureus. Specific derivatives demonstrated effective inhibition at concentrations as low as 40 µg/mL .

Synthesis Methods

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves cyclization reactions of hydrazine derivatives with appropriate diketones or β-keto esters under controlled conditions. Key steps include:

  • Formation of the Pyrazole Core : Cyclization of hydrazines with carbonyl compounds.
  • Functional Group Modifications : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution or other functionalization techniques.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

StudyCompound TestedActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B inhibitionHigh activity against MAO isoforms
Chovatia et al.1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntitubercularEffective against Mycobacterium tuberculosis strains
Burguete et al.Various diaryl pyrazolesAntibacterialSignificant activity against multiple bacterial strains

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of viral proteases. Specifically, it has shown promise against the dengue virus type 2 (DEN2) NS2B/NS3 serine protease. In silico analyses suggest that this pyrazole derivative can serve as a reference for the design of new antiviral agents targeting similar pathways .

Anti-inflammatory and Anticancer Properties

The pyrazole scaffold is well-known for its anti-inflammatory and anticancer properties. Research indicates that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance, compounds containing the pyrazole moiety have been evaluated for their cytotoxic potential against human cancer cell lines like HepG2 and A549, demonstrating significant growth inhibition . The incorporation of specific substituents has been shown to enhance these biological activities, making them viable candidates for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole compounds. Variations in substituents on the phenyl rings and modifications to the sulfonyl group have been systematically studied to assess their impact on biological activity. For instance, the presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake .

Optical Properties

Beyond biological applications, pyrazole derivatives like 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been explored for their optical properties. Certain derivatives have demonstrated fluorescence characteristics that make them suitable for use in bioimaging and as fluorescent markers in cellular studies .

Case Studies and Research Findings

Study Focus Findings
Study on DEN2 InhibitionAntiviral ActivityIdentified as a potential inhibitor for dengue virus protease with promising in silico results .
Anticancer Activity EvaluationCytotoxicityDemonstrated significant inhibition against various cancer cell lines (e.g., HepG2) with specific IC50 values reported .
Optical Property AnalysisFluorescenceCertain derivatives showed potential as fluorescent biomarkers in HeLa cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Findings Reference
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 3,5: 3,4-dimethoxyphenyl; 1: phenylsulfonyl 496.58 High steric bulk due to dimethoxy groups; potential for enhanced π-π interactions.
3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Compound 2e) 3,5: 4-methylphenyl; 1: phenyl ~328.4 (estimated) Exhibited significant analgesic activity (comparable to acetyl salicylic acid).
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (Compound 2d) 1,3,5: phenyl ~306.4 (estimated) Demonstrated analgesic activity; lower activity than 2e due to absence of methyl/methoxy groups.
3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-... 3: 3,4-dimethoxyphenyl; 5: 4-methylphenyl; 1: 4-methylbenzenesulfonyl 450.56 Reduced molecular weight compared to the target compound; sulfonyl group enhances stability.
5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 5: 4-chlorophenyl; 3: 3,4-dimethoxyphenyl; 1: phenyl ~438.9 (estimated) IR studies revealed strong C=O and C=N vibrations influenced by dimethoxy groups.

Key Observations

Substituent Effects on Bioactivity :

  • The presence of methoxy groups (e.g., 3,4-dimethoxy in the target compound) is associated with enhanced radical scavenging and analgesic activities due to electron-donating effects .
  • Sulfonyl groups (e.g., phenylsulfonyl) improve thermal stability and may influence binding affinity in biological systems .

Spectroscopic Properties :

  • IR and NMR studies on similar dimethoxy-substituted pyrazoles highlight distinct absorption bands for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹), with shifts attributed to substituent electronic effects .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 4-methylphenyl) are easier to synthesize in high yields compared to multi-methoxy analogues, which require rigorous protection/deprotection steps .

Research Findings and Implications

  • The target compound’s dimethoxy and sulfonyl groups position it as a candidate for enhanced bioactivity, warranting further pharmacological screening .
  • Material Science Applications : Pyrazoles with sulfonyl groups are explored as ligands in coordination chemistry or precursors for optoelectronic materials due to their rigid, planar structures .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

The synthesis typically involves a multi-step process:

  • Step 1: Cyclocondensation of hydrazine derivatives with a 1,3-diketone precursor to form the pyrazole ring .
  • Step 2: Sulfonylation at the N1 position using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Substituent introduction (e.g., methoxy groups) via nucleophilic aromatic substitution or alkylation . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and reaction time (8–24 hours) to optimize yields (typically 60–80%) .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and diastereotopic protons in the dihydro-pyrazole ring .
  • X-ray Crystallography: Resolves the envelope conformation of the dihydro-pyrazole core and dihedral angles between aromatic rings (e.g., 72.15° between fluorophenyl and pyrazole planes in analogs) .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₂₉H₂₈N₂O₆S) .

Q. What preliminary biological activities are reported for this compound?

While direct data on the target compound is limited, structurally similar pyrazoles exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Antioxidant Potential: DPPH radical scavenging (IC₅₀ ~50 µM) in analogs with electron-donating substituents .
  • Cytotoxicity: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells for derivatives with sulfonyl groups .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis?

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor sulfonylation at N1 over O-sulfonation by stabilizing transition states via dipole interactions .
  • Temperature Control: Lower temperatures (0–5°C) minimize racemization during cyclocondensation, preserving the dihydro-pyrazole’s stereochemistry .
  • Byproduct Analysis: GC-MS identifies side products like N-phenylsulfonyl hydrazines, which form if stoichiometry deviates (hydrazine:diketone >1:1) .

Q. What computational methods predict the compound’s pharmacodynamic interactions?

  • Molecular Docking: Pyrazole derivatives with methoxy groups show high affinity (ΔG < -8 kcal/mol) for COX-2 via hydrogen bonding with Arg120 and Tyr355 .
  • QSAR Models: LogP values >3.0 correlate with enhanced blood-brain barrier penetration in fluorinated analogs .
  • MD Simulations: The phenylsulfonyl group stabilizes protein-ligand complexes by hydrophobic interactions (e.g., with PI3Kα’s Val851) .

Q. How do crystallographic data resolve contradictions in substituent orientation?

  • Disorder Modeling: Partial occupancy of methoxy groups in X-ray structures (e.g., 70:30 ratio) explains discrepancies in NMR peak splitting .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O contacts <3.0 Å) that stabilize crystal packing despite steric clashes .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Enzyme Inhibition: Fluorometric assays for COX-2 or PI3Kα using purified enzymes (IC₅₀ determination) .
  • Reactive Oxygen Species (ROS) Detection: DCFH-DA staining in HepG2 cells under oxidative stress .
  • Apoptosis Assays: Annexin V/PI flow cytometry to quantify early vs. late apoptosis in treated cancer cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.